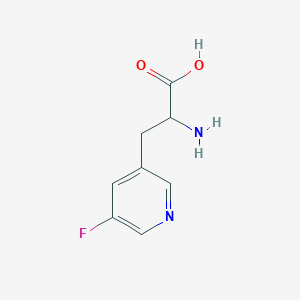
2-N-(3-Fluorophenyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(3-Fluorophenyl)pyridine-2,6-diamine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom on the phenyl ring and two amino groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with appropriate amines to introduce the amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-N-(3-Fluorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are common.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation and Reduction: Formation of nitro, hydroxyl, or other functional groups.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-N-(3-Fluorophenyl)pyridine-2,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Research: It can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Mechanism of Action
The mechanism of action of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine atom and amino groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the amino groups present in 2-N-(3-Fluorophenyl)pyridine-2,6-diamine.
3-Fluorophenylamine: Lacks the pyridine ring.
2,6-Diaminopyridine: Lacks the fluorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the combination of a fluorinated phenyl ring and a pyridine ring with two amino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10FN3 |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
6-N-(3-fluorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10FN3/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(13)15-11/h1-7H,(H3,13,14,15) |
InChI Key |
UACFFUTVJYYYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





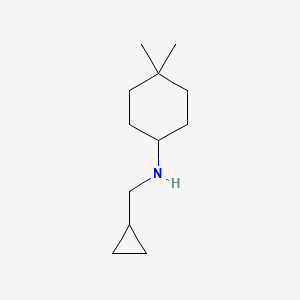
![2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13255377.png)

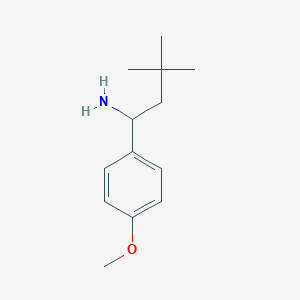
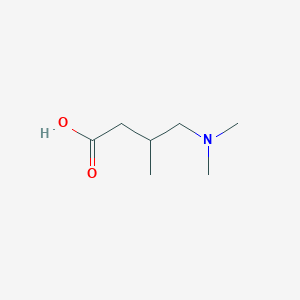

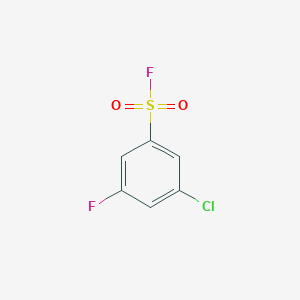
amine](/img/structure/B13255410.png)

